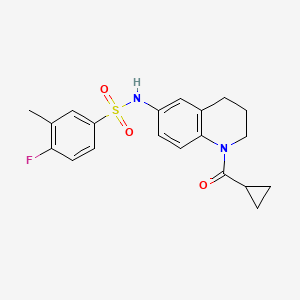

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide

Description

This compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 6-position with a cyclopropanecarbonyl group and a sulfonamide moiety bearing 4-fluoro and 3-methyl substituents on the benzene ring. The fluorine atom may improve metabolic stability and electronic effects, whereas the methyl group could influence steric interactions.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3S/c1-13-11-17(7-8-18(13)21)27(25,26)22-16-6-9-19-15(12-16)3-2-10-23(19)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOCHBAKQUYWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and cyclopropanation steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

Materials Science: Its structural features could be exploited in the design of new materials with specific electronic or optical properties.

Biological Research: The compound can be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyclopropane and tetrahydroquinoline moieties can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares key motifs with several analogues, including cyclopropanecarboxamides and tetrahydroquinoline derivatives. Below is a comparative analysis:

Functional Group Analysis

- Cyclopropane Ring: Present in all three compounds, the cyclopropane imposes conformational rigidity.

- Sulfonamide vs. Carboxamide : The target’s sulfonamide group offers stronger hydrogen-bond acceptor capacity compared to carboxamides in cyprofuram and the diethyl carboxamide analogue, which may enhance target engagement in biological systems .

- Aromatic Substituents : The 4-fluoro-3-methylbenzene sulfonamide in the target contrasts with cyprofuram’s 3-chlorophenyl group. Fluorine’s electron-withdrawing effects and methyl’s steric bulk may improve metabolic stability and selectivity relative to chlorine’s lipophilic effects .

Physicochemical and Electronic Properties

- Lipophilicity : The fluorine and methyl groups in the target likely reduce logP compared to cyprofuram’s chlorophenyl group, balancing solubility and membrane permeability.

- Metabolic Stability: Fluorination typically slows oxidative metabolism, suggesting the target may exhibit longer half-lives than non-fluorinated analogues like the diethyl carboxamide compound .

Research Implications and Gaps

Further studies should:

Evaluate binding affinities against relevant targets (e.g., enzymes, receptors).

Assess pharmacokinetic profiles in vitro/in vivo.

Compare synthetic routes—e.g., the target’s sulfonamide formation versus carboxamide coupling in .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a cyclopropanecarbonyl moiety attached to a tetrahydroquinoline ring and a sulfonamide group. The synthesis typically involves multiple steps, including the formation of the cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid followed by its reaction with the quinoline derivative to introduce the sulfonamide functionality.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly those involved in inflammatory pathways. This inhibition can lead to anti-inflammatory effects by blocking the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins .

- Cellular Interaction : The tetrahydroquinoline core may enhance binding affinity to receptors or enzymes, modulating their activity. This interaction can influence various signaling pathways within cells, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Anti-inflammatory Properties

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory activity:

- Cyclooxygenase Inhibition : Studies have highlighted that sulfonamide derivatives can effectively block COX-2 activity in vitro and in vivo. This inhibition is linked to reduced inflammation and pain in animal models .

Anticancer Activity

Preliminary studies suggest potential anticancer properties:

- Cell Proliferation Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction or cell cycle arrest .

Case Studies

Several case studies have explored the biological activities of related compounds:

- Case Study on COX Inhibition : A study evaluated a series of sulfonamide-containing compounds for COX inhibition, identifying several potent inhibitors that demonstrated significant anti-inflammatory effects in animal models .

- Anticancer Evaluation : Another study assessed the anticancer potential of tetrahydroquinoline derivatives, revealing that certain compounds could inhibit tumor growth in xenograft models through apoptosis.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.